REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH3:9][N:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:15]#[N:16]>CN(C)C=O>[Br:1][C:13]1[CH:12]=[C:11]([C:15]#[N:16])[N:10]([CH3:9])[CH:14]=1
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)C#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 15 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
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Details
|
Silica (7 g) is then added
|
Type
|
CUSTOM
|
Details
|
the suspension is then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The material pre-absorbed onto the silica
|
Type
|
CUSTOM
|
Details
|
the product is purified by chromatography over silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |